N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Description
N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylphenyl group and a methylsulfonyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-6-5-7-11(10(9)2)13-12(15)8-14(3)18(4,16)17/h5-7H,8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDLRUWKCFLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the reaction of 2,3-dimethylaniline with methylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield 2,3-dimethylbenzoic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-acetamide: Lacks the methylsulfonyl group.
N-(2,3-dimethylphenyl)-2-[methylsulfonyl]acetamide: Lacks the additional methyl group on the sulfonyl moiety.
Uniqueness
N-(2,3-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
